Product packaging for Dihydroxerulin(Cat. No.:)

Dihydroxerulin

Cat. No.: B1198504
M. Wt: 264.3 g/mol
InChI Key: JHEBXSRENKVLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroxerulin is a chemical compound isolated from the mushroom Xerula melanotricha . As a naturally occurring secondary metabolite, it is of significant interest in pharmaceutical and biological research for screening and investigative purposes. This product is provided strictly For Research Use Only (RUO). RUO products are intended solely for utilization in laboratory research settings. They are not intended for use in the diagnosis, cure, mitigation, treatment, or prevention of disease or other conditions, nor are they for any form of human use . Researchers are responsible for ensuring all applicable regulations and safety protocols are followed during the handling and use of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O2 B1198504 Dihydroxerulin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

5-tetradeca-2,4,6-trien-8,10-diynylidenefuran-2-one

InChI

InChI=1S/C18H16O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(19)20-17/h8-16H,2-3H2,1H3

InChI Key

JHEBXSRENKVLHY-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC#CC=CC=CC=CC=C1C=CC(=O)O1

Synonyms

dihydroxerulin

Origin of Product

United States

Isolation and Biosynthetic Pathways of Dihydroxerulin

Fungal Producers and Natural Sources of Dihydroxerulin

This compound is a natural product primarily isolated from certain fungal species, particularly Basidiomycetes. annualreviews.orgnih.govmaxapress.com

Xerula melanotricha and Related Genera

The fungus Xerula melanotricha is a well-documented producer of this compound. annualreviews.orgnih.govnih.gov This species is known to produce this compound in admixture with xerulin (B166041), both of which are inhibitors of cholesterol biosynthesis. nih.gov Xerula melanotricha is a member of the Xerula genus, which, along with Oudemansiella, Mucidula, and Hymenopellis, are classified under the oudemansielloid/xeruloid taxa within Basidiomycota. mdpi.comdntb.gov.ua These genera are recognized as significant sources of bioactive compounds. mdpi.com The biosynthesis of this compound, along with xerulin and xerulinic acid, from Xerula melanotricha has been studied, with proposed pathways involving shikimate-chorismate or acetate-malonate routes. conicet.gov.ar

Other Basidiomycetes and Macrofungi Associated with this compound Production

Beyond Xerula melanotricha, this compound has also been identified in other Basidiomycetes. For instance, species within the genus Oudemansiella, which are saprophytic macrofungi widely distributed in tropical and subtropical regions, are known to produce this compound. maxapress.comresearchgate.netmaxapress.comresearchgate.net Oudemansiella species contain various bioactive compounds, including this compound, oudemansin A and B, xerulinic acid, and strobilurin C. maxapress.comresearchgate.netmaxapress.comresearchgate.netresearchgate.net The focus on Basidiomycete cultures has increased steadily for identifying bioactive metabolites, as they are rich producers of agroactive metabolites and new antifungal agents. annualreviews.org

Table 1: Fungal Producers of this compound

Fungal Species/GenusClassificationKey Associated Compounds
Xerula melanotrichaBasidiomyceteThis compound, Xerulin, Xerulinic acid annualreviews.orgnih.govconicet.gov.ar
Oudemansiella spp.BasidiomyceteThis compound, Oudemansin A/B, Xerulinic acid, Strobilurin C maxapress.comresearchgate.netmaxapress.comresearchgate.net

Precursor Identification and Metabolic Labeling Studies in this compound Biosynthesis

Metabolic labeling studies are crucial for identifying the precursors involved in the biosynthesis of natural products. In the context of this compound, its biosynthesis, along with that of xerulin and xerulinic acid from Xerula melanotricha, has been suggested to proceed via the acetate-malonate pathways. conicet.gov.ar This implies that acetate (B1210297) units serve as fundamental building blocks, which are then assembled and modified through a series of enzymatic reactions. Metabolic labeling techniques involve introducing isotopically labeled precursors (e.g., with ¹⁴C or ¹³C) into the fungal culture medium, allowing researchers to trace the incorporation of these labeled atoms into the final compound. nih.govresearchgate.netliverpool.ac.uk The incorporation pattern of these labels helps deduce the biosynthetic origins and the sequence of precursor assembly. mdpi.comrasmusfrandsen.dk

Enzymatic Mechanisms and Gene Clusters Involved in this compound Formation

While specific enzymatic mechanisms and gene clusters directly involved in this compound formation are not extensively detailed in the provided search results, the broader context of fungal secondary metabolite biosynthesis offers insights. The production of complex natural products like this compound typically involves multi-enzyme complexes, often encoded by gene clusters. nih.govfrontiersin.org For polyketides, which this compound is related to, polyketide synthases (PKSs) are key enzymes. rasmusfrandsen.dkfrontiersin.orgosti.gov These enzymes are responsible for the repetitive condensation of carboxylic acid extender units. mdpi.comrasmusfrandsen.dk The diversity of polyketide structures is achieved through various catalytic domains within PKS modules, including ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains that modify the β-keto group after an elongation event. frontiersin.org The presence of specific gene clusters encoding these enzymes is characteristic of secondary metabolite biosynthesis in fungi. nih.govosti.govmdpi.com

Proposed Biosynthetic Routes to this compound (e.g., Polyketide Pathway Derivations)

The biosynthesis of this compound, xerulin, and xerulinic acid from Xerula melanotricha is proposed to occur via the acetate-malonate pathways. conicet.gov.ar This strongly suggests a polyketide pathway derivation. Polyketides are a large class of natural products synthesized by successive condensations of carboxylic acid extender units (like acetate and malonate) to a growing acyl chain, similar to fatty acid biosynthesis. mdpi.comrasmusfrandsen.dk The polyketide pathway involves the head-to-tail linkage of acetate units, followed by cyclization reactions. rasmusfrandsen.dk The unique structure of this compound, possessing an α,β-unsaturated γ-lactone and conjugated poly-ene-yne moieties, aligns with the structural diversity achievable through polyketide biosynthesis, which often includes modifications such as reductions, dehydrations, and cyclizations. annualreviews.orgnih.govmdpi.com

Chemoenzymatic Approaches in this compound Biosynthesis Research

Chemoenzymatic approaches combine chemical synthesis with enzymatic reactions to produce complex molecules, offering advantages in stereoselectivity and efficiency. semanticscholar.orgnih.govnih.govfrontiersin.org While the provided search results specifically mention the first total synthesis of this compound by Siegel and Brückner, indicating a chemical synthesis route, they also allude to chemoenzymatic approaches in the broader context of natural product synthesis. dntb.gov.uasemanticscholar.orgcabidigitallibrary.orgacs.orgtu-dortmund.degoogle.comuni-freiburg.demdpi.com These approaches leverage the high specificity and stereoselectivity of enzymes for certain steps, while chemical methods handle transformations that are challenging for enzymes or for preparing specific precursors. nih.govfrontiersin.org In the context of this compound, a chemoenzymatic strategy could involve the enzymatic preparation of key intermediates or the modification of chemically synthesized scaffolds to achieve the desired stereochemistry or structural complexity. semanticscholar.orgresearchgate.net

Table 2: Key Aspects of this compound Biosynthesis Research

AspectDescription
PrecursorsAcetate units, likely via acetate-malonate pathways conicet.gov.ar
Pathway TypePolyketide pathway derivation conicet.gov.arrasmusfrandsen.dk
Enzymes/Gene ClustersImplied to involve polyketide synthases (PKSs) and associated modifying enzymes (KR, DH, ER) frontiersin.orgosti.gov
Research ApproachesMetabolic labeling studies for precursor identification conicet.gov.arnih.govresearchgate.netliverpool.ac.uk; Chemoenzymatic approaches for synthesis and research semanticscholar.orgnih.govfrontiersin.orgcabidigitallibrary.orgresearchgate.net

Chemical Synthesis and Analog Development of Dihydroxerulin

Early Synthetic Efforts Towards Dihydroxerulin and its Congeners

The synthesis of natural products like this compound, which incorporate extensive polyene systems and a γ-alkylidenebutenolide core, has historically presented significant synthetic challenges, primarily due to the stringent requirements for stereochemical control and the intrinsic instability of such conjugated structures dur.ac.ukacs.orgacs.org. Initial synthetic endeavors focused on developing robust methodologies for the precise construction of these intricate fragments. For instance, the γ-alkylidenebutenolide moiety, a recurring structural feature in numerous natural products including this compound, demands the stereoselective formation of its exocyclic Cγ=C bond, typically achieved through kinetically controlled reactions ingentaconnect.comresearchgate.net. Similarly, the polyene chain necessitates highly stereoselective approaches to accurately control the geometry of its multiple double bonds, as these are prone to isomerization to more thermodynamically stable, yet often biologically inactive, all-E isomers acs.orgacs.org. These early investigations were crucial in establishing fundamental strategies that paved the way for more sophisticated total syntheses.

Stereoselective Total Synthesis of this compound

The achievement of the total synthesis of this compound represents a notable accomplishment in the field of natural product chemistry, largely owing to the imperative for establishing its precise stereochemistry researchgate.netnih.govuni-freiburg.degoogle.comdntb.gov.uacolab.wsusp.br. One effective synthetic strategy involved a novel and mild organocatalytic process nih.govthieme-connect.comjove.com. A pivotal step in this synthesis was an organocatalyzed IBX-mediated dehydrogenation of simple alcohols to enals, which proved essential for the successful formation of the sensitive polyene system nih.govthieme-connect.com. Another stereoselective total synthesis of this compound and its congener, xerulinic acid (both known inhibitors of cholesterol biosynthesis), was accomplished through a convergent and perfectly stereoselective pathway colab.ws. This route featured a key coupling reaction between a bromobutenolide, derived from levulinic acid, and specific bis(stannanes) to yield a crucial γ-alkylidenebutenolide intermediate colab.ws.

Strategies for Polyene and γ-Alkylidenebutenolide Moiety Construction

The precise construction of the distinct polyene and γ-alkylidenebutenolide substructures is fundamental to the total synthesis of this compound. For the polyene chain, synthetic strategies commonly employ methods that ensure high stereocontrol over the newly formed carbon-carbon double bonds. Palladium-catalyzed coupling reactions, for example, are frequently utilized for the stereoselective synthesis of conjugated polyenes, enabling the formation of dienes, trienes, or tetraenes with high geometrical purity, often favoring the all-E configuration dur.ac.ukacs.orgorganic-chemistry.orgnih.gov.

The γ-alkylidenebutenolide moiety, characterized by an α,β-unsaturated lactone with an exocyclic double bond, demands specialized synthetic approaches to control its stereochemistry researchgate.netingentaconnect.comacs.org. Various methodologies have been developed for its construction, including:

Alkylidenation of five-membered heterocycles, such as 2-oxyfuran, γ-lactones, and maleic anhydrides researchgate.net.

Cyclization reactions involving γ-hydroxy and γ-oxoacids or their synthetic equivalents researchgate.net.

Lactonization of alk-4-ynoic and alk-4-enoic acids researchgate.net.

Tandem cross-coupling/oxa-Michael addition/dehydrogenation sequences facilitated by rhodium chemistry rsc.org.

Ring-closing metathesis reactions of acyloxysulfones, which can afford γ-alkylidenebutenolides in high yields wwu.edu.

Bimetallic protocols, such as gold-catalyzed 1,3-acyloxy migration followed by carbonyl-ene cyclization, have been developed for the stereoselective construction of (Z)-γ-alkylidenebutenolides acs.org.

Key Methodologies and Catalytic Approaches (e.g., Organocatalyzed Dehydrogenation, Wittig Reactions, Palladium-Catalyzed Couplings)

Several pivotal methodologies and catalytic approaches have been instrumental in achieving the stereoselective total synthesis of this compound:

Organocatalyzed Dehydrogenation: A significant advance in this compound synthesis involved a mild and direct organocatalytic IBX-mediated dehydrogenation process nih.govthieme-connect.comjove.com. This method efficiently converts simple alcohols into enals with high E/Z selectivity under mild reaction conditions, proving particularly advantageous for the synthesis of sensitive polyene natural products thieme-connect.com. The proposed mechanism typically involves the initial oxidation of an alcohol to an aldehyde, followed by enamine formation, and subsequent oxidation of the enamine to an iminium ion thieme-connect.com.

Wittig Reactions: The Wittig reaction is a powerful synthetic tool for converting aldehydes or ketones into alkenes, precisely fixing the position of the newly formed double bond pressbooks.publibretexts.orgwikipedia.org. This reaction employs triphenyl phosphonium (B103445) ylides, commonly known as Wittig reagents pressbooks.publibretexts.org. In the context of polyene synthesis, Wittig reactions are crucial for extending carbon chains and establishing specific alkene geometries acs.orgwikipedia.org. For example, stabilized ylides generally lead to the formation of (E)-alkenes, whereas non-stabilized ylides often yield (Z)-alkenes organic-chemistry.org. The reaction mechanism involves the formation of a four-membered oxaphosphetane intermediate, which subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide, with the formation of the strong phosphorus-oxygen bond acting as a significant driving force pressbooks.publibretexts.org.

Palladium-Catalyzed Couplings: Palladium-catalyzed cross-coupling reactions are extensively utilized for the stereoselective construction of conjugated polyenes dur.ac.ukacs.orgorganic-chemistry.orgnih.gov. These reactions enable the formation of carbon-carbon bonds with precise control over the stereochemistry of the double bonds dur.ac.ukacs.orgorganic-chemistry.org. Examples include the Heck coupling and Suzuki-Miyaura coupling, which can be applied to synthesize various styrene (B11656) and diene systems dur.ac.uk. A method for synthesizing conjugated polyenes with an all-E configuration involves a homocoupling reaction of unsaturated silanes, promoted by PdCl₂ in the presence of LiCl and CuCl₂ nih.gov. These palladium-catalyzed methods are particularly valuable for constructing the extended polyene chain of this compound, where maintaining stereochemical integrity is paramount acs.orgacs.org.

Asymmetric Synthesis of this compound Precursors and Intermediates

Asymmetric synthesis plays a vital role in obtaining enantiomerically pure this compound, considering its potential biological relevance and the presence of multiple stereocenters. Although this compound has been described as achiral in certain contexts regarding its core structure, its total synthesis often relies on the use of optically active precursors to establish the correct absolute stereochemistry of its complex framework researchgate.net. For instance, one reported synthesis of this compound commenced from an optically active, polyhydroxylated sugar lactone, illustrating the strategic use of chiral pool materials to introduce stereochemical information early in the synthetic pathway researchgate.net. The stereoselective construction of polyene units and γ-alkylidenebutenolides, as detailed in Section 3.2.1, inherently incorporates asymmetric methodologies to control the geometry of double bonds and any chiral centers that may arise during their formation ingentaconnect.comdur.ac.ukacs.orgresearchgate.netacs.org. Approaches to the asymmetric synthesis of such fragments frequently involve the employment of chiral catalysts or reagents, or the utilization of chiral building blocks, to direct the formation of specific enantiomers or diastereomers dur.ac.ukacs.org.

Development of this compound Analogues and Derivatives via Synthetic Modification

The development of this compound analogues and derivatives through synthetic modification is pursued to investigate structure-activity relationships, potentially enhance desirable properties, or address any limitations of the parent compound. While detailed information on specific this compound analogues is not extensively provided in the current search results, the synthesis of related compounds such as xerulinic acid is noted researchgate.netresearchgate.netcolab.wsmaxapress.commaxapress.com. Xerulinic acid shares structural similarities with this compound and is also recognized for its ability to inhibit cholesterol biosynthesis researchgate.netcolab.ws. Synthetic modifications could involve altering the length of the polyene chain, introducing different substituents onto the butenolide ring, or modifying the saturation levels to explore their impact on biological activity or chemical stability. The capability for stereoselective total synthesis provides a robust platform for systematically introducing such structural variations.

Biologically Inspired and Biomimetic Synthetic Strategies for this compound Frameworks

Biologically inspired and biomimetic synthetic strategies aim to emulate natural biosynthetic pathways or leverage biological principles for the construction of complex molecules. Although specific biomimetic syntheses of the this compound framework are not explicitly detailed in the provided search results, the concept holds significant relevance in natural product synthesis. The isolation of this compound from fungal sources inherently suggests a natural biosynthetic route that could serve as inspiration for synthetic approaches researchgate.netmaxapress.commaxapress.comresearchgate.net. Biomimetic strategies often capitalize on cascade reactions or enzyme-like catalysis to achieve high efficiency and stereoselectivity, mirroring the intricate ways in which nature constructs complex molecules from simpler precursors researchgate.netbeilstein-journals.org. Such approaches could involve designing synthetic routes that mimic proposed enzymatic transformations or utilizing precursor-directed biosynthesis to generate novel derivatives researchgate.net.

Molecular and Cellular Mechanisms of Dihydroxerulin Action

Cellular Pathways Modulated by Dihydroxerulin

The following table summarizes the observed effects of this compound on cholesterol biosynthesis:

Cellular ModelPrecursor InhibitedEffect on Cholesterol BiosynthesisCitation
HeLa cells14C-acetateStrong inhibition jst.go.jpnih.gov
HeLa cells14C-mevalonateNo effect jst.go.jpnih.gov

While direct extensive research specifically on this compound's effects on fungal cell wall integrity is less detailed in available literature, related compounds, particularly other polyenes and acetylenic lactones like xerulin (B166041), are known to possess antifungal activity. annualreviews.orgkib.ac.cnresearchgate.netresearchgate.netmaxapress.comwinsomepublishing.orgnrfhh.comnih.govmdpi.com The fungal cell wall is a crucial and unique structure, composed primarily of chitin, glucans, and glycoproteins, making it an attractive target for antifungal agents. frontiersin.orgresearchgate.netnih.gov Polyenes, including xerulin and this compound, are broadly mentioned as exhibiting antifungal properties. winsomepublishing.org This suggests that, by virtue of its structural class, this compound may contribute to antifungal activity, potentially through mechanisms that impact the integrity or synthesis of fungal cell wall components, similar to other known antifungal polyenes. winsomepublishing.orgmdpi.com

Inhibition of Cholesterol Biosynthesis Pathways (e.g., HMG-SCoA Synthase Targeting in Cellular Models)

Interactions of this compound with Biological Macromolecules (e.g., Enzymes in Non-Human Systems)

This compound's primary interaction with biological macromolecules identified is its inhibitory effect on enzymes involved in cholesterol biosynthesis, specifically in non-human systems (e.g., isolated enzyme assays or cellular models derived from non-human sources, though HeLa cells are human, the source of this compound is fungal). jst.go.jpannualreviews.orgnih.govnih.gov The compound's ability to inhibit the incorporation of 14C-acetate into cholesterol, without affecting 14C-mevalonate incorporation, suggests a direct or indirect interaction with HMG-CoA synthase or an enzyme upstream of it. jst.go.jpnih.gov This indicates a specific binding or modulation of enzymatic activity within the mevalonate (B85504) pathway. jst.go.jpnih.govnih.gov The non-cytotoxic nature of this compound, as noted in some syntheses, highlights a selective interaction with the cholesterol biosynthesis machinery rather than broad cellular toxicity. researchgate.netacs.orgresearchgate.net

Structure-Mechanism Relationships of this compound Activity

This compound (CID 131569) and xerulin (CID 6439345) are characterized by their α,β-unsaturated γ-lactone and conjugated poly-ene-yne moieties. annualreviews.org These structural features are believed to be crucial for their biological activity, particularly their ability to inhibit cholesterol biosynthesis. annualreviews.orgnih.govrjptonline.org The presence of the γ-alkylidene butenolide skeleton, which is also found in other bioactive natural products, is considered a useful entity contributing to antiviral, antibiotic, and anticancer activities. rjptonline.orgderpharmachemica.com The specific arrangement of double and triple bonds (poly-ene-yne) within the carbon chain, along with the lactone ring, is likely responsible for the unique inhibitory profile against cholesterol synthesis. annualreviews.orgnih.gov Synthetic studies focusing on stereocontrolled synthesis of this compound aim to understand how specific stereochemistry influences its potent, non-cytotoxic inhibition of cholesterol biosynthesis, further elucidating these structure-activity relationships. jst.go.jpkib.ac.cnresearchgate.netnih.govacs.orgresearchgate.netcolab.wskib.ac.cnresearchgate.net

Biological Activities and Phenotypes Associated with Dihydroxerulin

Antifungal Activities of Dihydroxerulin and Related Compounds

This compound, along with xerulin (B166041) and xerulinic acid, has been identified for its antifungal properties. nih.govnih.govwinsomepublishing.orgresearchgate.netkib.ac.cnresearchgate.netresearchgate.netresearchgate.net These compounds, which are acetylenic lactones, are produced by various Xerula species, including Xerula melanotricha, and are also found in Fistulina hepatica. annualreviews.orgscribd.comnih.govresearchgate.netnih.govdntb.gov.ua The genus Oudemansiella, which encompasses Xerula taxa, is recognized for producing a range of bioactive compounds with antifungal activity. nih.govresearchgate.netmaxapress.com

While specific minimum inhibitory concentration (MIC) values for this compound against a broad spectrum of fungal species are not consistently detailed across all available literature, its antifungal activity is consistently reported as a significant biological effect. For instance, studies on mushroom extracts containing this compound have shown inhibition against certain fungal pathogens. researchgate.netresearchgate.net Related compounds like oudemansins, also found in Xerula species, exhibit antifungal effects against fungi such as Alternaria brassicicola and Colletotrichum capsici, with MIC values ranging from 12.5 to 50 µg/mL. nih.gov Although these specific MICs are for oudemansins, they highlight the antifungal potential within the Xerula genus, where this compound is also a key metabolite.

Antibacterial Properties of this compound

This compound has been reported to possess antibacterial properties. nih.govnih.govwinsomepublishing.orgresearchgate.netkib.ac.cnresearchgate.netresearchgate.netnrfhh.com Isolated from cultures of Xerula melanotricha, this compound is categorized among polyenes that exhibit antimicrobial activity. nih.govwinsomepublishing.org Extracts from Oudemansiella species, which include this compound among their bioactive compounds, have demonstrated general antimicrobial effects. researchgate.netresearchgate.netmaxapress.com

While the literature confirms the presence of antibacterial activity, specific data on minimum inhibitory concentrations (MICs) against particular bacterial strains for this compound itself are not extensively detailed in the provided search results. However, its inclusion in lists of antimicrobial agents derived from fungi underscores its recognized role in combating bacterial growth. nih.govwinsomepublishing.orgresearchgate.netkib.ac.cnresearchgate.netresearchgate.netmaxapress.comnrfhh.com

Antiparasitic Activities (e.g., Anti-Trypanosomatid)

This compound is recognized for its antiparasitic activities, particularly against trypanosomatid infections. researchgate.netmaxapress.com Extracts and isolated bioactive compounds from the Oudemansiella genus, which includes Xerula species known to produce this compound, have been reported to exhibit anti-trypanosomatid properties. researchgate.netresearchgate.netmaxapress.com

Research on Oudemansiella canarii extracts, which contain compounds like this compound, has shown activity against the enzyme trypanothione (B104310) reductase from Trypanosoma cruzi. researchgate.net While direct quantitative data (e.g., IC50 values) specifically for this compound against Trypanosoma cruzi or Plasmodium falciparum are not explicitly provided in the snippets, its presence within the active extracts of Oudemansiella species indicates its contribution to the observed antiparasitic effects. researchgate.netresearchgate.netmaxapress.com

Phytotoxic and Insecticidal Effects of this compound

This compound exhibits insecticidal properties. nih.govnih.govkib.ac.cnresearchgate.net As an alkynyl-containing compound, this compound belongs to a class of natural products known for their diverse biological activities, including insecticidal effects. scribd.comnih.govkib.ac.cn this compound, along with its derivatives xerulin and xerulinic acid, has been isolated from Oudemansiella melanotricha (formerly Xerula melanotricha) and shown to possess insecticidal activity. nih.gov While the provided information strongly supports its insecticidal nature, specific details regarding phytotoxic effects directly attributed to this compound are not explicitly detailed in the search results. The focus in the literature appears to be more on its insecticidal properties within the context of agrochemical potential from fungal metabolites. annualreviews.orgnih.govkib.ac.cn

Broader Spectrum Biological Effects of this compound in Model Organisms (excluding human/clinical studies)

Beyond its antimicrobial and antiparasitic actions, this compound demonstrates broader biological effects in various model organisms and in vitro systems, particularly its notable impact on cholesterol biosynthesis and general cytotoxicity.

A significant finding is this compound's strong inhibition of cholesterol biosynthesis in HeLa cells. annualreviews.orgnih.govscribd.comnih.govresearchgate.netnih.govresearchgate.net Studies have shown that this compound, often in admixture with xerulin, effectively inhibits the incorporation of 14C-acetate into cholesterol in HeLa cells, without affecting the incorporation of 14C-mevalonate. nih.gov This suggests that this compound interferes with an earlier step in the cholesterol biosynthesis pathway, prior to mevalonate (B85504) formation. nih.gov Xerulinic acid, a related compound, exhibits similar cholesterol biosynthesis inhibitory activities but with higher cytotoxicity. nih.gov

The inhibitory effect of this compound on cholesterol biosynthesis in HeLa S3 cells has been reported with an ID50 (inhibitory dose 50%) of 1 µg/mL. nih.gov

Table 1: Inhibition of Cholesterol Biosynthesis by this compound and Related Compounds in HeLa Cells

CompoundOrganism SourceBiological EffectID50 (HeLa S3 cells)Reference
This compoundXerula melanotricha, Fistulina hepaticaInhibits cholesterol biosynthesis (14C-acetate incorporation)1 µg/mL annualreviews.orgnih.govscribd.comnih.govresearchgate.netnih.govresearchgate.net
XerulinXerula melanotricha, Fistulina hepaticaInhibits cholesterol biosynthesis (14C-acetate incorporation)1 µg/mL annualreviews.orgnih.govscribd.comnih.govresearchgate.netnih.govresearchgate.net
Xerulinic AcidXerula melanotricha, Fistulina hepaticaInhibits cholesterol biosynthesis (14C-acetate incorporation), higher cytotoxicityNot specified nih.govscribd.comresearchgate.netnih.gov

In addition to its anticholesteremic effects, this compound and extracts containing it have displayed general cytotoxic properties in various in vitro models, particularly against certain cell lines (excluding human/clinical studies). nih.govresearchgate.netresearchgate.netmaxapress.com It is classified among polyenes from Xerula melanotricha that possess antimicrobial, anticancer, antiviral, and anti-inflammatory activities. winsomepublishing.org The unique structure of this compound, characterized by an α,β-unsaturated γ-lactone and conjugated poly-ene-yne moieties, is believed to contribute to its diverse biological profile. annualreviews.org

Structure Activity Relationship Sar Studies of Dihydroxerulin and Its Analogues

Correlating Structural Modifications with Biological Potency of Dihydroxerulin Derivatives

Structure-Activity Relationship (SAR) studies aim to identify the specific structural characteristics of a compound that are associated with its biological activity. drugdesign.org For this compound, its core activity lies in inhibiting cholesterol biosynthesis. annualreviews.orgresearchgate.netuliege.bescispace.comdocsity.com While this compound and its related compound, xerulinic acid, are known as anti-hypocholesterolemic agents from Xerula melanotricha, detailed research findings specifically correlating precise structural modifications of this compound derivatives with quantitative changes in their biological potency (e.g., IC50 values) are not extensively detailed in the available literature. researchgate.netcolab.ws

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govnih.gov These models utilize molecular properties (descriptors) to predict biological activities and provide insights into molecular interactions. mdpi.com

While QSAR studies are widely applied in drug design to predict and optimize the activity of various compound classes, mdpi.comnih.govnih.govacs.orgnih.gov specific, published QSAR models developed directly for this compound derivatives targeting cholesterol biosynthesis inhibition are not explicitly detailed in the current search results. The literature generally discusses the application of QSAR to other classes of inhibitors or natural products, such as strobilurins (also from fungi) to create more effective and stable synthetic fungicides, nih.govresearchgate.net or dihydroorotate (B8406146) dehydrogenase inhibitors. nih.govnih.gov However, concrete QSAR equations, statistical parameters (like R² or Q² values), or specific descriptors identified as crucial for the activity of this compound analogues are not provided. The application of QSAR would typically involve a dataset of this compound derivatives with known biological activities, which is not present in the provided snippets.

Identification of Pharmacophoric Features for this compound-like Activity

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. Pharmacophore models are generated based on chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), ring aromatic (RA) groups, and hydrophobic (HYP) groups. plos.org These models are valuable tools in virtual screening for identifying novel lead candidates. plos.org

For this compound's activity as a cholesterol biosynthesis inhibitor, the specific pharmacophoric features have not been explicitly detailed in the provided information. While the general concept of pharmacophore identification is discussed in the context of other HMG-CoA reductase inhibitors, plos.org and the importance of a "heterocyclic core scaffold" with "peripheral substituents" for estrogen pharmacophores is mentioned, colab.ws direct information on the pharmacophoric requirements for this compound-like activity is not available. The unique conjugated poly-ene-yne moieties and the γ-alkylidenebutenolide structure of this compound are key structural elements, annualreviews.orgamazon.com and it can be inferred that these features contribute significantly to its interaction with the target enzyme (HMG-CoA synthase). However, a defined pharmacophore model with specific spatial arrangements and feature types for this compound is not presented.

Stereochemical Influences on this compound Bioactivity

Stereochemistry plays a pivotal role in the biological activity of compounds, as even subtle differences in the three-dimensional arrangement of atoms can lead to significant variations in potency, pharmacological activity, and pharmacokinetic profiles. nih.govresearchgate.netsolubilityofthings.comnih.gov Natural products, including this compound, are often biosynthesized in a stereoselective manner, and their biological interactions are highly dependent on their specific stereoisomeric forms. researchgate.netnih.gov

The synthesis of this compound has been achieved through stereoselective methodologies. researchgate.netresearchgate.netnih.govacs.org Early syntheses of this compound, for instance, involved stereoselective preparations and resulted in mixtures of stereoisomers, including a trans Z isomer, indicating the importance of controlling stereochemistry during synthesis. nih.gov Another synthesis aimed for a "stereocontrolled synthesis" of this compound, highlighting the deliberate effort to control the spatial arrangement of atoms. researchgate.net The γ-alkylidenebutenolide skeleton, present in this compound, is a structure for which stereo-controlled obtention methods have been developed. nih.gov

While the general importance of stereoisomerism for drug activity is well-established, with one enantiomer potentially being active while another is inactive or even toxic, nih.govsolubilityofthings.com specific comparative data on the cholesterol biosynthesis inhibitory activity of different isolated stereoisomers of this compound is not explicitly provided in the search results. The literature emphasizes that the creation of stereoisomer libraries is a valuable approach to investigate the correlation between stereostructure and biological activity, as demonstrated for other natural products. nih.gov This suggests that the bioactivity of this compound is likely influenced by its stereochemical configuration, and further studies focusing on isolating and testing individual stereoisomers would be necessary to fully understand these influences.

Advanced Analytical Methodologies in Dihydroxerulin Research

Chromatographic and Spectroscopic Techniques for Dihydroxerulin Study

The elucidation of this compound's structure and its presence in natural sources relies heavily on a combination of advanced chromatographic and spectroscopic techniques. These methods provide critical insights into its purity, identity, and molecular characteristics.

Chromatographic Techniques: Chromatography plays a pivotal role in the isolation and analysis of this compound from complex mixtures, whether from natural extracts or synthetic reaction products.

Column Chromatography: This is a widely employed method for the purification of this compound and its synthetic precursors. Researchers frequently utilize silica (B1680970) gel as the stationary phase, with various solvent systems such as hexane/ethyl acetate (B1210297) or ethyl acetate/n-hexane mixtures for elution acs.orguni-rostock.dersc.orgrsc.org. For instance, crude products in synthetic pathways leading to this compound have been purified using flash column chromatography on silica gel with specific solvent ratios, yielding pure compounds rsc.org.

Thin Layer Chromatography (TLC): TLC is routinely used for monitoring reaction progress and for preliminary assessment of purity. Silica gel 60 F254 plates are common, with visualization often achieved under UV light (254 nm and 365 nm) and by using colorizing reagents such as p-anisaldehyde solution followed by heating uni-rostock.dersc.org. Preparatory TLC (prep-TLC) has also been employed for isolating pure products rsc.org.

High-Performance Liquid Chromatography (HPLC): While general chromatography is broadly mentioned for separation nih.gov, HPLC, particularly preparative HPLC, is crucial for separating closely related compounds or isomers. For instance, the separation of isomers of related antibiotics has been achieved using preparative HPLC jst.go.jp. The potential use of chiral columns for HPLC is also noted for the resolution of racemic materials, which could be relevant if this compound exhibits chirality google.com.

Spectroscopic Techniques: Spectroscopic methods are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the precise atomic connectivity and stereochemistry of this compound. Structures of this compound and related compounds like xerulin (B166041) and xerulinic acid have been elucidated using NMR jst.go.jpnih.govresearchgate.netresearchgate.net. Detailed 1H NMR and 13C NMR data are typically acquired for synthetic intermediates, providing characteristic chemical shifts and coupling constants that confirm structural features rsc.orgrsc.orgresearchgate.netacs.org. For example, the 500 MHz 1H-NMR spectrum of synthetic xerulin allowed for a detailed computer analysis of previously unresolved multiplets, confirming specific stereoconfigurations through coupling constants lookchem.com.

Mass Spectrometry (MS): MS provides crucial information regarding the molecular weight and elemental composition of this compound. Its structure has been elucidated using MS analysis nih.govjst.go.jp. High-resolution mass spectrometry (HRMS), specifically HRMS (ESI) m/z values, has been reported for various intermediates in the synthesis of this compound, enabling precise mass determination and formula confirmation rsc.orgrsc.org.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify functional groups present in the this compound molecule by detecting characteristic vibrational frequencies rsc.orgacs.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic absorption spectra are employed to analyze compounds containing extended conjugated systems, such as the polyene structure of this compound. This technique helps in understanding the extent of π-electron delocalization within the molecule researchgate.net.

TechniqueParameterValue (Example for a related polyene)Reference
NMR 1H NMR (500 MHz, CDCl3)δ 7.55 – 7.52 (m, 1H, ArCH), 7.43-7.40 (m, 2H, 2ArCH), 7.37 – 7.33 (m, 2H, 2ArCH), 6.37 (d, J = 11.4 Hz, 0.09 H, =CH), 6.37 (brs, 0.94H, =CH), 6.15 (d, J = 11.4 Hz, 0.09H, =CH(D)), 3.80 (s, 3H, OCH3) rsc.org
13C NMR (126 MHz, CDCl3)δ 165.2, 132.1, 129.2, 128.4, 127.4 (t, JCD = 25.7 Hz), 123.1, 122.6, 101.4, 86.9, 51.5 rsc.org
MS HRMS (ESI) m/zCalculated for C19H21NO2S: 328.1366, found: 328.1358 rsc.org
IR νmax/cm-13308 (w), 2924 (m), 2205 (m), 1951 (m), 1601 (s), 1488 (s), 1069 (s) 753 (s), 688 (s), 526 (s) rsc.org

Advanced Separation and Purification Strategies for this compound

Effective separation and purification are critical steps in obtaining this compound in a highly pure form, essential for accurate characterization and biological activity studies.

Chromatographic Purification: As highlighted in section 7.1, various forms of chromatography, particularly column chromatography on silica gel, are primary tools for purifying this compound and its synthetic intermediates from reaction mixtures or crude extracts acs.orguni-rostock.dersc.orgrsc.org. The choice of solvent system is optimized to achieve efficient separation based on polarity differences. Preparative HPLC is also a powerful technique for the isolation of pure compounds, especially when dealing with closely related structural analogs or stereoisomers jst.go.jp.

Crystallization Techniques: Recrystallization is a common and effective method for purifying solid compounds. It involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, leading to the formation of pure crystals. This method has been used for purifying synthetic intermediates related to this compound, yielding stable crystalline solids rsc.orgresearchgate.net. Fractional crystallization, a more specialized technique, has been applied to separate isomers, for example, obtaining the (E)-isomer of a related compound using a petroleum ether:diethyl ether mixture researchgate.net.

Filtration and Washing: In synthetic procedures, if this compound or its precursors precipitate directly from the reaction mixture, simple filtration followed by washing with appropriate solvents (e.g., hexanes or water) can be an effective initial isolation step acs.orgrsc.orgresearchgate.net.

Stereoselective Synthesis as a Purification Strategy: While not a post-synthesis separation technique, the development of highly stereoselective synthetic routes for this compound significantly contributes to obtaining pure compounds by minimizing the formation of unwanted stereoisomers. For instance, new stereoselective methodologies have been devised for the total synthesis of this compound, leading to a high degree of stereoselectivity in the final product nih.govresearchgate.netcore.ac.ukresearchgate.netacs.org. However, it's worth noting that early Wittig reactions for this compound synthesis were sometimes non-stereoselective, producing mixtures that subsequently required chromatographic separation lookchem.com.

Future Directions and Research Challenges for Dihydroxerulin

Unexplored Biosynthetic Potential and Genetic Engineering Approaches for Dihydroxerulin Production

This compound belongs to the class of fungal polyketides, a diverse group of secondary metabolites wiktionary.orgresearchgate.netnih.gov. Fungi are known for their prolific production of such compounds, with their genomes often harboring numerous biosynthetic gene clusters (BGCs) that remain "cryptic" or "silent" under standard laboratory conditions nih.govnumberanalytics.comasm.orgnih.gov. This represents a vast, untapped resource for novel natural products.

A significant challenge lies in identifying the specific BGC responsible for this compound's production within its native producer, Xerula melanotricha (or Oudemansiella melanotricha) nih.govnih.govnih.gov. Once identified, genetic engineering approaches can be employed to unlock and optimize its biosynthesis. Strategies could involve:

Activation of Silent BGCs: Manipulating regulatory pathways or environmental cues to induce the expression of quiescent this compound BGCs nih.govnumberanalytics.com.

Metabolic Engineering of Native Producers: Enhancing precursor supply, optimizing enzyme activity, or disrupting competing pathways within Xerula melanotricha to increase this compound yields sciepublish.com.

Heterologous Expression: Transferring the this compound BGC into more amenable and fast-growing host organisms, such as Yarrowia lipolytica or other well-characterized fungal or bacterial platforms, for scalable and controlled production frontiersin.orgresearchgate.net. This approach has shown success with other complex fungal polyketides, overcoming issues of low yield and purity often encountered with natural isolation frontiersin.orgresearchgate.net.

Combinatorial Biosynthesis: Modifying the this compound BGC or combining elements from other known polyketide synthases (PKSs) to generate novel this compound derivatives with potentially altered or enhanced bioactivities nih.govsciepublish.compnas.org.

Novel Synthetic Methodologies for Complex this compound Derivatives

The intricate polyunsaturated and acetylenic lactone structure of this compound presents a formidable challenge for chemical synthesis wiktionary.orgrsc.org. While several synthetic routes for this compound and its related compound, Xerulin (B166041), have been developed, the pursuit of more efficient, stereoselective, and sustainable methodologies remains a critical area of research rsc.orgacs.orglookchem.comthieme-connect.comacs.orgthieme-connect.comresearchgate.netnih.govjst.go.jpnih.govmdpi.com.

Early synthetic efforts often struggled with achieving high stereocontrol, leading to mixtures of isomers lookchem.comthieme-connect.com. However, advancements in synthetic organic chemistry have led to more precise approaches, including:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions have been instrumental in constructing the complex carbon framework of this compound and Xerulin with high stereoselectivity acs.orgacs.orgjst.go.jpnih.gov.

Wittig Reactions: These have also been employed in stereoselective preparations of key intermediates lookchem.comthieme-connect.comresearchgate.net.

Organocatalyzed Dehydrogenation: A mild organocatalytic process has been developed as a crucial step in the total synthesis of this compound, demonstrating its utility for sensitive polyene natural products thieme-connect.comnih.gov.

Future research should focus on:

Developing Greener Synthesis Routes: Exploring environmentally friendly catalysts, solvents, and reaction conditions to reduce the ecological footprint of this compound synthesis frontiersin.org.

Enantioselective Synthesis: Achieving highly enantioselective syntheses to produce pure stereoisomers, which is crucial for drug development and understanding structure-activity relationships nih.gov.

Modular Synthesis: Designing modular synthetic strategies that allow for the facile construction of diverse this compound derivatives, potentially leading to compounds with improved potency, selectivity, or novel biological activities researchgate.netnih.govpensoft.net.

Discovery of New Molecular Targets and Mechanisms of Action for this compound

This compound is primarily known for its inhibitory effect on cholesterol biosynthesis wiktionary.orgrsc.orgacs.orglookchem.comthieme-connect.comannualreviews.orgresearchgate.netnih.govnih.govnih.gov. Specifically, this compound, along with Xerulin, has been shown to synergistically inhibit 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase, thereby reducing cholesterol production in HeLa S3 cells lookchem.comannualreviews.orgnih.gov. However, a comprehensive understanding of its complete mechanism of action and potential additional molecular targets remains to be fully elucidated nih.gov.

Future research should prioritize:

Detailed Target Deconvolution: Employing advanced biochemical and proteomic techniques to identify all direct and indirect molecular targets of this compound within cellular systems. This could involve affinity-based probes, chemical proteomics, and thermal proteome profiling.

Pathway Mapping: Elucidating the full spectrum of cellular signaling pathways and metabolic networks modulated by this compound, extending beyond cholesterol biosynthesis.

Phenotypic Screening and Biological Profiling: Conducting broad phenotypic screens in various cell lines and model organisms to uncover any unforeseen biological activities, such as anti-inflammatory, anti-cancer, or other therapeutic potentials, especially given that other compounds from Oudemansiella species exhibit diverse bioactivities researchgate.netmaxapress.commaxapress.com. While this compound itself has been reported to lack direct antimicrobial effects, further investigation into its subtle biological interactions could reveal new applications .

Ecological Roles and Evolutionary Aspects of this compound Production

As a secondary metabolite produced by a fungus, this compound likely plays a vital role in the ecological interactions of Xerula melanotricha (or Oudemansiella melanotricha) within its natural environment researchgate.netlookchem.comthieme-connect.comannualreviews.orgnih.govnumberanalytics.comasm.orgmaxapress.commaxapress.comnih.govfrontiersin.org. Fungal secondary metabolites are known to contribute to defense mechanisms, resource competition, and adaptation to environmental stresses nih.govnumberanalytics.comasm.orgnih.govfrontiersin.org.

Key areas for future investigation include:

Environmental Triggers: Identifying the specific environmental cues (e.g., nutrient availability, presence of microbial competitors, plant interactions) that induce or regulate this compound production in its native fungal host numberanalytics.com.

Inter-species Interactions: Exploring this compound's role in mediating interactions with other microorganisms (bacteria, other fungi), plants, or even invertebrates in its ecological niche numberanalytics.comnih.govfrontiersin.org. This could involve studies on its allelopathic effects or its contribution to the fungus's fitness.

Evolutionary Trajectory: Tracing the evolutionary history of the this compound biosynthetic pathway. This could involve comparative genomics across related fungal species to understand the genetic diversification and adaptive significance of this metabolite nih.govnih.gov.

Integration of Omics Technologies in this compound Research

The integration of high-throughput "omics" technologies offers a powerful and holistic approach to unraveling the complexities of this compound research nih.govjove.com.

Genomics: Whole-genome sequencing of this compound-producing strains of Xerula melanotricha can provide a complete blueprint of its genetic potential, enabling the precise identification and annotation of the this compound BGC, including the core PKS enzymes and associated tailoring genes nih.govnih.govnih.gov. This is crucial for understanding the enzymatic machinery involved and for future genetic engineering efforts.

Transcriptomics: Analyzing the gene expression profiles under various cultivation conditions, stress responses, or co-culture scenarios can reveal the regulatory networks governing this compound biosynthesis. This can help in identifying conditions that maximize production or activate silent BGCs nih.govnumberanalytics.com.

Proteomics: Investigating the proteome of the producing fungus can identify and quantify the enzymes involved in the this compound pathway, providing insights into their expression levels, post-translational modifications, and potential protein-protein interactions. Proteomics can also be used to identify cellular proteins that interact with this compound, shedding light on its molecular targets and mechanisms of action nih.govpnas.orgnih.gov.

Metabolomics: Comprehensive metabolomic profiling can provide a snapshot of all small molecules present in the fungus under different conditions. This can help in identifying precursors, intermediates, and co-produced metabolites, offering a systems-level understanding of the metabolic flux towards this compound sciepublish.comnih.gov. It can also aid in the discovery of novel this compound analogs or related compounds.

By integrating data from these omics platforms, researchers can develop a more comprehensive and systems-level understanding of this compound's biology, from its genetic origins and biosynthesis to its ecological roles and molecular mechanisms, thereby accelerating its research and potential applications.

Q & A

Q. How can researchers enhance the reproducibility of this compound studies?

  • Methodological Answer : Deposit synthetic protocols in open-access repositories (e.g., protocols.io ) and share raw data via platforms like Zenodo. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management. Journals increasingly mandate detailed experimental sections and machine-readable datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.